(2R,3S,3aS)-2-(4-chlorophenyl)-3-(phenylcarbonyl)-3,3a-dihydropyrrolo[1,2-a]quinoline-1,1(2H)-dicarbonitrile
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Overview
Description
(2R,3S,3aS)-2-(4-chlorophenyl)-3-(phenylcarbonyl)-3,3a-dihydropyrrolo[1,2-a]quinoline-1,1(2H)-dicarbonitrile is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,3aS)-2-(4-chlorophenyl)-3-(phenylcarbonyl)-3,3a-dihydropyrrolo[1,2-a]quinoline-1,1(2H)-dicarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoline core, followed by the introduction of the chlorophenyl and phenylcarbonyl groups. Common reagents used in these reactions include chlorinating agents, carbonyl compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,3aS)-2-(4-chlorophenyl)-3-(phenylcarbonyl)-3,3a-dihydropyrrolo[1,2-a]quinoline-1,1(2H)-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted pyrroloquinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,3aS)-2-(4-chlorophenyl)-3-(phenylcarbonyl)-3,3a-dihydropyrrolo[1,2-a]quinoline-1,1(2H)-dicarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in materials science, such as the creation of novel polymers or coatings.
Mechanism of Action
The mechanism of action of (2R,3S,3aS)-2-(4-chlorophenyl)-3-(phenylcarbonyl)-3,3a-dihydropyrrolo[1,2-a]quinoline-1,1(2H)-dicarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,3aS)-2-(4-fluorophenyl)-3-(phenylcarbonyl)-3,3a-dihydropyrrolo[1,2-a]quinoline-1,1(2H)-dicarbonitrile
- (2R,3S,3aS)-2-(4-bromophenyl)-3-(phenylcarbonyl)-3,3a-dihydropyrrolo[1,2-a]quinoline-1,1(2H)-dicarbonitrile
- (2R,3S,3aS)-2-(4-methylphenyl)-3-(phenylcarbonyl)-3,3a-dihydropyrrolo[1,2-a]quinoline-1,1(2H)-dicarbonitrile
Uniqueness
The uniqueness of (2R,3S,3aS)-2-(4-chlorophenyl)-3-(phenylcarbonyl)-3,3a-dihydropyrrolo[1,2-a]quinoline-1,1(2H)-dicarbonitrile lies in its specific substituents and stereochemistry. The presence of the chlorophenyl group and the specific configuration of the molecule contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C27H18ClN3O |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
(2R,3S,3aS)-3-benzoyl-2-(4-chlorophenyl)-3,3a-dihydro-2H-pyrrolo[1,2-a]quinoline-1,1-dicarbonitrile |
InChI |
InChI=1S/C27H18ClN3O/c28-21-13-10-19(11-14-21)25-24(26(32)20-7-2-1-3-8-20)23-15-12-18-6-4-5-9-22(18)31(23)27(25,16-29)17-30/h1-15,23-25H/t23-,24+,25-/m0/s1 |
InChI Key |
GALYBOBKSUAVHA-GVAUOCQISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[C@@H]2[C@@H]3C=CC4=CC=CC=C4N3C([C@H]2C5=CC=C(C=C5)Cl)(C#N)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C3C=CC4=CC=CC=C4N3C(C2C5=CC=C(C=C5)Cl)(C#N)C#N |
Origin of Product |
United States |
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